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Compound of Interest

Compound Name:
3-Chloro-2-methylimidazo[1,2-

b]pyridazine

CAS No.: 1935233-51-4

Cat. No.: B2855320

Get Quote

Executive Summary & Strategic Value
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, offering

a bioisosteric alternative to imidazo[1,2-a]pyridines and indoles. The specific derivative 3-
chloro-2-methylimidazo[1,2-b]pyridazine serves as a high-value linchpin.[1] The C3-chloride

provides a versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig), allowing rapid diversification of the core scaffold during Lead Optimization.[1]

Retrosynthetic Analysis
The synthesis is most efficiently approached via a sequential construct-then-functionalize

strategy.[1]

Disconnection 1 (C3-Cl): Electrophilic Aromatic Substitution (SEAr) using a mild chlorinating

agent.[1]

Disconnection 2 (Bicyclic Core): Hantzsch-type condensation between an aminopyridazine

and an
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-haloketone.[1]
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Figure 1: Retrosynthetic logic flow from target to commercially available starting materials.[1]

Phase 1: Construction of the Core Scaffold
Objective: Synthesis of 2-methylimidazo[1,2-b]pyridazine.[1] Reaction Type: Hantzsch-type

Cyclocondensation.[1]

Mechanistic Insight
The reaction proceeds via the nucleophilic attack of the endocyclic nitrogen (N2) of the

pyridazine ring onto the

-carbon of chloroacetone.[1] This is favored over the exocyclic amine due to the specific
electronic character of the diazine ring. The resulting intermediate undergoes intramolecular
cyclodehydration to fuse the imidazole ring.

Experimental Protocol
Reagents:

3-Aminopyridazine (1.0 equiv)[1]

Chloroacetone (1.1 equiv) [Warning: Lachrymator, handle in hood]

Ethanol (Reagent grade, 0.5 M concentration)

Sodium Bicarbonate (NaHCO₃) or refluxing without base followed by neutralization.[1]

Step-by-Step Workflow:
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Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 3-

aminopyridazine (e.g., 10 mmol, 0.95 g) in Ethanol (20 mL).

Addition: Add chloroacetone (11 mmol, 0.88 mL) dropwise at room temperature.

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System:

10% MeOH in DCM).

Workup:

Concentrate the reaction mixture under reduced pressure to remove ethanol.

Resuspend the residue in water (15 mL).

Neutralize with saturated aqueous NaHCO₃ until pH ~8.[1] A solid precipitate should form.

[1]

Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.[1]

Purification: The crude solid is often pure enough (>90%) for the next step. If necessary,

recrystallize from EtOAc/Hexane.

Data Checkpoint:

Parameter Expectation

Appearance Pale yellow to tan solid

Yield 70–85%

| 1H NMR (CDCl₃) | Characteristic singlet at ~2.45 ppm (CH3) and singlet at ~7.8 ppm (H3

imidazole proton).[1] |

Phase 2: Regioselective Chlorination
Objective: Installation of the Chlorine atom at the C3 position. Reaction Type: Electrophilic

Aromatic Substitution (SEAr).[1][2][3]
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Mechanistic Insight
The imidazo[1,2-b]pyridazine system is electron-rich at the C3 position (similar to C3 in indole).

[1] N-Chlorosuccinimide (NCS) provides a controlled source of electrophilic chlorine (

).[1] The reaction is highly regioselective; the C3 position is significantly more nucleophilic than
the pyridazine ring carbons.

Pathway Diagram
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Figure 2: Electrophilic attack at C3 leading to the chlorinated product.[1]

Experimental Protocol
Reagents:

2-Methylimidazo[1,2-b]pyridazine (from Phase 1)[1]

N-Chlorosuccinimide (NCS) (1.05 equiv)[1]

Acetonitrile (CH₃CN) or Ethanol (0.2 M)[1]

Step-by-Step Workflow:

Setup: Charge a flask with 2-methylimidazo[1,2-b]pyridazine (e.g., 5 mmol) and Acetonitrile

(25 mL).

Reagent Addition: Add NCS (5.25 mmol, 0.70 g) in a single portion at room temperature.

Reaction: Stir at room temperature (20–25°C). The reaction is typically rapid (1–3 hours).
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Note: If reaction is sluggish, mild heating to 40°C is permissible, but avoid high heat to

prevent over-chlorination.

Monitoring: TLC should show the disappearance of the starting material (lower Rf) and

appearance of a less polar product.

Workup:

Dilute the mixture with water (50 mL).

Extract with Ethyl Acetate (3 x 30 mL).[1]

Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Purification: Flash column chromatography (Silica gel, 0–5% MeOH in DCM) is

recommended to remove succinimide byproducts.

Analytical Validation
To confirm the identity of 3-Chloro-2-methylimidazo[1,2-b]pyridazine, compare spectral data

against the unchlorinated precursor.[1]

Feature Precursor (2-Me-IP)
Product (3-Cl-2-Me-
IP)

Diagnostic Change

C3-H Signal Singlet ~7.8 ppm Absent

Disappearance of the

imidazole ring proton

confirms substitution.

[1]

Methyl Group Singlet ~2.45 ppm Singlet ~2.50 ppm
Slight downfield shift

due to Cl proximity.[1]

Mass Spec (ESI) [M+H]+ ~134 [M+H]+ ~168/170

Characteristic 3:1

Chlorine isotope

pattern.[1]

Safety & Troubleshooting
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Chloroacetone: Potent lachrymator.[1] Use only in a functioning fume hood.[1] Neutralize

glassware with dilute ammonia before removal from the hood.

Exotherms: The cyclization step can be exothermic. On large scales (>10g), add

chloroacetone as a solution in ethanol rather than neat.

Regioselectivity Issues: If di-chlorination is observed (rare), ensure NCS stoichiometry is

strict (1.0–1.05 equiv) and temperature is kept low.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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